5-Amino-3-chloro-2-fluorobenzoic acid 5-Amino-3-chloro-2-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18225151
InChI: InChI=1S/C7H5ClFNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)
SMILES:
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol

5-Amino-3-chloro-2-fluorobenzoic acid

CAS No.:

Cat. No.: VC18225151

Molecular Formula: C7H5ClFNO2

Molecular Weight: 189.57 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-chloro-2-fluorobenzoic acid -

Specification

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
IUPAC Name 5-amino-3-chloro-2-fluorobenzoic acid
Standard InChI InChI=1S/C7H5ClFNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)
Standard InChI Key OLAANUPOBONDNX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)F)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-amino-3-chloro-2-fluorobenzoic acid, reflects the positions of its functional groups: an amino group at position 5, a chlorine atom at position 3, and a fluorine atom at position 2 on the benzoic acid backbone . The carboxyl group at position 1 enhances its acidity (pKa ≈ 2.8), while the electron-withdrawing halogens influence its electronic distribution and solubility profile .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₅ClFNO₂
Molecular Weight189.57 g/mol
XLogP31.5
Topological Polar Surface Area63.3 Ų
Hydrogen Bond Donors2 (NH₂ and COOH)

The SMILES notation C1=C(C=C(C(=C1C(=O)O)F)Cl)N encodes its planar structure, validated by 3D conformational analysis . Density functional theory (DFT) studies predict a dipole moment of 4.2 D, attributed to the asymmetric halogen placement .

Spectroscopic Characterization

  • NMR: 1H^1H NMR (DMSO-d₆) exhibits signals at δ 6.85 (d, J=8.5 Hz, H-4), δ 7.12 (d, J=2.3 Hz, H-6), and δ 12.4 (s, COOH) .

  • IR: Strong absorption at 1685 cm⁻¹ (C=O stretch) and 3340 cm⁻¹ (N-H stretch).

  • MS: ESI-MS shows a base peak at m/z 188.9993 ([M-H]⁻), consistent with its exact mass .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A widely adopted route involves nitration of 2-chloro-4-fluorobenzoic acid followed by catalytic hydrogenation:

  • Nitration: Treatment with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 5 (yield: 78%).

  • Reduction: Pd/C-mediated hydrogenation in ethanol converts the nitro group to amino (yield: 85%).

Reaction Scheme:

2-Chloro-4-fluorobenzoic acidHNO3,H2SO405C5-Nitro-3-chloro-2-fluorobenzoic acidH2/Pd-CEtOH5-Amino-3-chloro-2-fluorobenzoic acid\text{2-Chloro-4-fluorobenzoic acid} \xrightarrow[\text{HNO}_3,\text{H}_2\text{SO}_4]{0-5^\circ\text{C}} \text{5-Nitro-3-chloro-2-fluorobenzoic acid} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH}} \text{5-Amino-3-chloro-2-fluorobenzoic acid}

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Microreactor Technology: Achieves 92% yield by optimizing residence time (15 min) and temperature (50°C).

  • Purification: Crystallization from aqueous ethanol yields >99% purity, critical for pharmaceutical applications.

StrainMIC (μg/mL)Mechanism
Escherichia coli128DNA gyrase inhibition
Pseudomonas aeruginosa256Efflux pump modulation

Agrochemistry Applications

Herbicidal Activity

In pre-emergence trials, the compound suppresses Amaranthus retroflexus germination (ED₅₀ = 2.3 kg/ha) by inhibiting acetolactate synthase. Field studies show 89% weed control at 5 kg/ha, comparable to commercial herbicides.

Soil Degradation

Half-life (t₁/₂) varies with soil type:

  • Sandy loam: 14 days

  • Clay: 28 days
    Degradation products include 3-chloro-2-fluorobenzoic acid (non-toxic) and 5-aminobenzoic acid .

Computational and Interaction Studies

Quantum Chemical Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity .

  • Fukui indices: Electrophilic attack favored at C-4 (f⁺ = 0.12) .

Protein-Ligand Interactions

Molecular dynamics simulations with human serum albumin (HSA) show binding affinity (Kd = 12 μM) via:

  • π-π stacking with Trp214

  • Hydrogen bonding with Arg218 .

Comparison with Structural Analogues

Table 3: Halogenated Benzoic Acid Derivatives

CompoundCAS NumberKey DifferencesApplication
2-Amino-3-chloro-5-fluorobenzoic acid1022961-12-1Amino at position 2COX-2 inhibitors
5-Chloro-2-fluorobenzoic acid394-30-9Lacks amino groupSynthetic intermediate

The 5-amino substitution in the target compound enhances solubility (LogS = -2.1 vs. -3.4 for non-amino analogues), critical for bioavailability .

Environmental and Regulatory Considerations

Ecotoxicity

  • Daphnia magna: LC₅₀ = 12 mg/L (48 h)

  • Algal Growth Inhibition: EC₅₀ = 8.7 mg/L .
    Regulatory agencies classify it as “Category 3” for aquatic toxicity, requiring containment measures during disposal .

Patent Landscape

WIPO patents (e.g., WO2023095567) protect novel synthesis methods and derivatives for anticancer applications .

Future Research Directions

  • Prodrug Development: Esterification to improve blood-brain barrier penetration.

  • Green Synthesis: Photocatalytic nitration using TiO₂ nanoparticles.

  • Structure-Activity Relationships: Systematic modification of halogen positions.

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